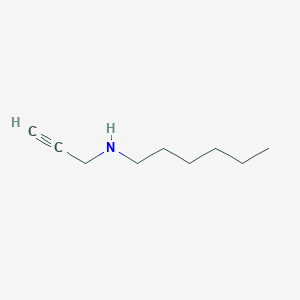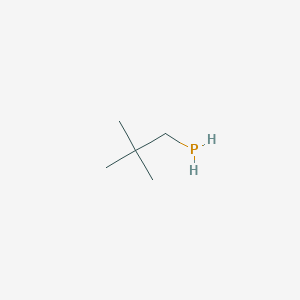
(2,2-Dimethylpropyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylpropyl)phosphane, also known as tris(2,2-dimethylpropyl)phosphine, is an organophosphorus compound with the molecular formula C15H33P. It is a tertiary phosphine, characterized by the presence of three 2,2-dimethylpropyl groups attached to a central phosphorus atom. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield tertiary phosphines. This method is widely used due to its efficiency and versatility .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as vacuum distillation, is common to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: (2,2-Dimethylpropyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, where the 2,2-dimethylpropyl groups can be replaced by other substituents.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and organometallic compounds are used.
Coordination: Transition metals like palladium and platinum are often involved.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
(2,2-Dimethylpropyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of organophosphorus compounds and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (2,2-Dimethylpropyl)phosphane involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The compound’s unique structure allows it to stabilize transition states and facilitate various chemical reactions. The molecular targets include transition metals, and the pathways involved are primarily related to catalysis and coordination chemistry .
Comparaison Avec Des Composés Similaires
Di-tert-butylneopentylphosphine: Similar in structure but with different substituents.
Tris(2,2-dimethylpropyl)phosphine: A closely related compound with similar properties.
Uniqueness: (2,2-Dimethylpropyl)phosphane is unique due to its specific structural arrangement, which imparts distinct reactivity and coordination properties. Its ability to form stable complexes with transition metals sets it apart from other phosphines .
Propriétés
Numéro CAS |
54772-70-2 |
|---|---|
Formule moléculaire |
C5H13P |
Poids moléculaire |
104.13 g/mol |
Nom IUPAC |
2,2-dimethylpropylphosphane |
InChI |
InChI=1S/C5H13P/c1-5(2,3)4-6/h4,6H2,1-3H3 |
Clé InChI |
HJPQKYUERLEXPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14635879.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
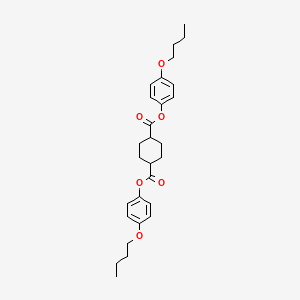

![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
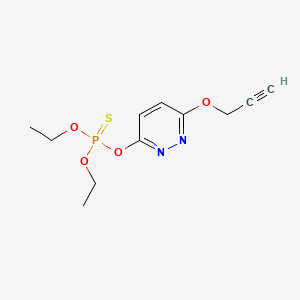
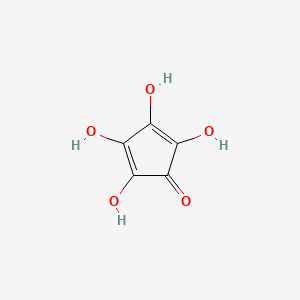
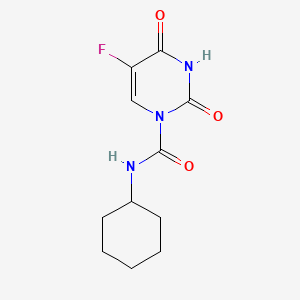
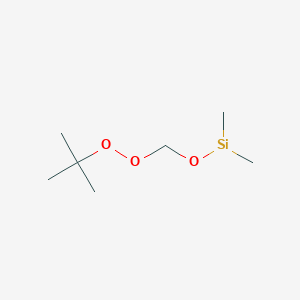
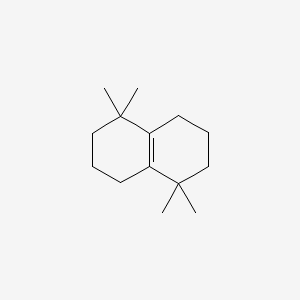
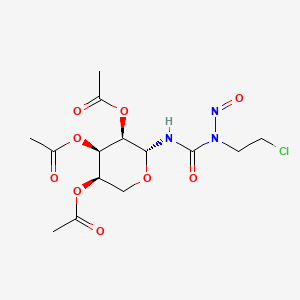
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
